Cas no 2229542-05-4 (3-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-2-hydroxy-3-methylbutanoic acid)

2229542-05-4 structure
اسم المنتج:3-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-2-hydroxy-3-methylbutanoic acid
3-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-2-hydroxy-3-methylbutanoic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 3-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-2-hydroxy-3-methylbutanoic acid
- EN300-1809722
- 2229542-05-4
- 3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-2-hydroxy-3-methylbutanoic acid
-
- نواة داخلي: 1S/C14H24O3/c1-13(2)8-5-6-9(10(13)7-8)14(3,4)11(15)12(16)17/h8-11,15H,5-7H2,1-4H3,(H,16,17)
- مفتاح Inchi: UPXDKFKBLYWPHB-UHFFFAOYSA-N
- ابتسامات: OC(C(=O)O)C(C)(C)C1CCC2CC1C2(C)C
حساب السمة
- نوعية دقيقة: 240.17254462g/mol
- النظائر كتلة واحدة: 240.17254462g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 2
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 17
- تدوير ملزمة العد: 3
- تعقيدات: 332
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 4
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 3.5
- طوبولوجي سطح القطب: 57.5Ų
3-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-2-hydroxy-3-methylbutanoic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1809722-0.1g |
3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-2-hydroxy-3-methylbutanoic acid |
2229542-05-4 | 0.1g |
$1320.0 | 2023-09-19 | ||
Enamine | EN300-1809722-1g |
3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-2-hydroxy-3-methylbutanoic acid |
2229542-05-4 | 1g |
$1500.0 | 2023-09-19 | ||
Enamine | EN300-1809722-2.5g |
3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-2-hydroxy-3-methylbutanoic acid |
2229542-05-4 | 2.5g |
$2940.0 | 2023-09-19 | ||
Enamine | EN300-1809722-10.0g |
3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-2-hydroxy-3-methylbutanoic acid |
2229542-05-4 | 10g |
$6450.0 | 2023-06-02 | ||
Enamine | EN300-1809722-5.0g |
3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-2-hydroxy-3-methylbutanoic acid |
2229542-05-4 | 5g |
$4349.0 | 2023-06-02 | ||
Enamine | EN300-1809722-5g |
3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-2-hydroxy-3-methylbutanoic acid |
2229542-05-4 | 5g |
$4349.0 | 2023-09-19 | ||
Enamine | EN300-1809722-1.0g |
3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-2-hydroxy-3-methylbutanoic acid |
2229542-05-4 | 1g |
$1500.0 | 2023-06-02 | ||
Enamine | EN300-1809722-0.05g |
3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-2-hydroxy-3-methylbutanoic acid |
2229542-05-4 | 0.05g |
$1261.0 | 2023-09-19 | ||
Enamine | EN300-1809722-0.5g |
3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-2-hydroxy-3-methylbutanoic acid |
2229542-05-4 | 0.5g |
$1440.0 | 2023-09-19 | ||
Enamine | EN300-1809722-0.25g |
3-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-2-hydroxy-3-methylbutanoic acid |
2229542-05-4 | 0.25g |
$1381.0 | 2023-09-19 |
3-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-2-hydroxy-3-methylbutanoic acid الوثائق ذات الصلة
-
2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
2229542-05-4 (3-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-2-hydroxy-3-methylbutanoic acid) منتجات ذات صلة
- 924271-33-0(4-Bromo-3-methoxycinnamic acid)
- 61088-41-3(1-Pentanone, 1-(3,5-dimethylphenyl)-)
- 509083-46-9((E)-4-((1-(3,5-Dichlorophenyl)-3-methyl-2,5-dioxoimidazolidin-4-ylidene)methyl)benzonitrile)
- 1989638-24-5(methyl (2R)-2-{(benzyloxy)carbonylamino}-3-sulfopropanoate)
- 9026-84-0(Ribokinase)
- 861389-72-2([1,1'-Biphenyl]-3-carboxylicacid, 4-amino-4'-methoxy-)
- 2228437-78-1(1-(isoquinolin-5-yl)-3-oxocyclobutane-1-carboxylic acid)
- 2172343-23-4(3-chloro-1-(4-chloro-3-methylphenyl)methylpyrrolidine)
- 1040667-20-6(2-oxo-N-(4-{2-[(2-phenylethyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide)
- 2171258-44-7((2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorobenzoylpyrrolidine-2-carboxylic acid)
الموردين الموصى بهم
Minglong (Xianning) Medicine Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Jincang Pharmaceutical (Shanghai) Co., LTD.
عضو ذهبي
مورد الصين
مُحْضِر

Hubei Henglvyuan Technology Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Changzhou Guanjia Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Henan Dongyan Pharmaceutical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
